molecular formula C6H5N5 B3057130 Pteridin-7-amine CAS No. 769-66-4

Pteridin-7-amine

Katalognummer B3057130
CAS-Nummer: 769-66-4
Molekulargewicht: 147.14 g/mol
InChI-Schlüssel: KJVGXOHRFWZQJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pteridin-7-amine is a derivative of Pteridine , an aromatic organic compound composed of fused pyrimidine and pyrazine rings . Pteridines constitute a group of heterocyclic compounds containing a wide variety of substituents on this parent structure . Pteridin-7-amine contains a total of 17 bonds; 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyrimidine .


Synthesis Analysis

A new alkyne functionalized pterin derivative was synthesized through a reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride .


Molecular Structure Analysis

Pteridin-7-amine’s molecular structure was studied using a combination of molecular modeling techniques, such as docking and molecular dynamics . The structure was validated using NMR spectroscopy, Mass spectrometry, elemental analysis, and X-ray crystallography .


Chemical Reactions Analysis

Pteridin-7-amine derivatives were studied for their ability to target wild-type FMS-like tyrosine kinase-3 (FLT3) and its D835Y mutant . The protein–ligand binding affinity was determined by employing molecular mechanics Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA), fast pulling ligand (FPL) simulation, linear interaction energy (LIE), umbrella sampling (US), and free energy perturbation (FEP) scoring functions .

Wissenschaftliche Forschungsanwendungen

  • Leishmaniasis Treatment : Pteridin-7-amine derivatives have been investigated for their potential in treating visceral leishmaniasis. One study focused on identifying novel compounds that could target the enzyme pteridine reductase 1 in Leishmania parasites. The research highlighted the synthesis of new compounds and their biological activity against the parasites, emphasizing the potential of pteridin-7-amine derivatives in this context (Kaur et al., 2010).

  • Serotonin Receptor Antagonists : Another application is in the development of serotonin 5-HT6 receptor antagonists. Research has involved synthesizing and studying the structure-activity relationships of pteridin-7-amine derivatives, which could be significant in the treatment of neurological disorders (Ivachtchenko et al., 2012).

  • Cancer Therapy : In cancer research, pteridin-7-amine derivatives have been evaluated as inhibitors of phosphodiesterase and tumor cell growth. A study described the synthesis of such compounds and their inhibitory effects on malignant tumor cell lines, highlighting their potential as cancer therapeutics (Merz et al., 1998).

  • Cancer Cell Cycle Inhibition : The development of pteridin-7(8H)-one analogues as cyclin-dependent kinase 4/6 inhibitors for cancer treatment is another significant application. These analogues have shown promising antiproliferative activities against various cancer cell lines, suggesting their potential as novel therapeutic agents (Li et al., 2021).

  • Antitumor Agents : Novel pteridin-7-amine derivatives have been synthesized and evaluated as potent antitumor agents. These studies involve exploring the structure-activity relationships and biological evaluations of these compounds against various cancer cell lines (Hou et al., 2019).

Wirkmechanismus

Pteridin-7-amine derivatives suppress the phosphorylation of FLT3 and its downstream pathways, thereby inducing G0/G1 cell cycle arrest and apoptosis in AML cells .

Safety and Hazards

Specific hazards arising from Pteridin-7-amine are not available in the current literature .

Zukünftige Richtungen

Future drug design efforts could greatly benefit from a better understanding of the local and global dynamics of Pteridin-7-amine . The MD and SAR models were co-utilized to design several new compounds, and their inhibitory activities were anticipated using the CoMSIA model . The designed compounds with higher predicted pIC50 values than the most active compound were carried out for binding free energy evaluation to wild-type and mutant receptors using MM-PB/GBSA, LIE, and FEP methods .

Eigenschaften

IUPAC Name

pteridin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-5-2-9-4-1-8-3-10-6(4)11-5/h1-3H,(H2,7,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVGXOHRFWZQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513301
Record name Pteridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pteridin-7-amine

CAS RN

769-66-4
Record name Pteridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pteridin-7-amine
Reactant of Route 2
Pteridin-7-amine
Reactant of Route 3
Pteridin-7-amine
Reactant of Route 4
Pteridin-7-amine
Reactant of Route 5
Pteridin-7-amine
Reactant of Route 6
Pteridin-7-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.